3-Methyl-5-nitrobenzoic acid physical properties
3-Methyl-5-nitrobenzoic acid physical properties
An In-depth Technical Guide to the Physical Properties of 3-Methyl-5-nitrobenzoic Acid
This technical guide provides a comprehensive overview of the core physical properties of 3-Methyl-5-nitrobenzoic acid, tailored for researchers, scientists, and professionals in drug development. The document details quantitative physical data, experimental protocols for their determination, and a logical workflow for compound characterization.
Core Physical and Chemical Properties
3-Methyl-5-nitrobenzoic acid is an aromatic carboxylic acid derivative. Its chemical structure, featuring both a methyl and a nitro group on the benzene ring, influences its physical and chemical characteristics.
Data Presentation: Physical Property Summary
The key quantitative physical properties of 3-Methyl-5-nitrobenzoic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | 3-methyl-5-nitrobenzoic acid | [1] |
| CAS Number | 113882-33-0 | [1][2] |
| Molecular Formula | C₈H₇NO₄ | [1][3] |
| Molecular Weight | 181.15 g/mol | [1][3] |
| Melting Point | 171-172 °C / 174 °C | [2] |
| Boiling Point | 355.8 ± 30.0 °C (Predicted) | [2] |
| Density | 1.392 ± 0.06 g/cm³ (Predicted) | [2] |
| Water Solubility | 0.63 g/L (at 25 °C, very slightly soluble) | [3] |
| pKa | 3.55 ± 0.10 (Predicted) | [2][3] |
| Appearance | Off-white solid |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of the compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvent: DMSO-d₆
-
Data: δ 2.51 (singlet, 3H, -CH₃); 8.17 (singlet, 1H, Ar-H); 8.30 (triplet, 1H, Ar-H); 8.42 (triplet, 1H, Ar-H); 13.58 (broad peak, 1H, -COOH).[2]
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of 3-Methyl-5-nitrobenzoic acid.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.[4] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[5]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, finely powdered 3-Methyl-5-nitrobenzoic acid is packed into a capillary tube, which is sealed at one end.[6][7]
-
Apparatus Setup: The capillary tube is attached to a thermometer. This assembly is then placed in a heating bath, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus (e.g., Mel-Temp).[6]
-
Heating: The bath is heated slowly and steadily, at a rate of approximately 2°C per minute, especially when approaching the anticipated melting point.
-
Observation and Recording: The temperature at which the solid first begins to liquefy is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
Solubility Determination
Solubility tests provide valuable information about the presence of polar functional groups and the compound's acid-base properties.[8] The presence of the polar carboxylic acid group suggests some solubility in polar solvents.
Methodology: Qualitative Solubility Testing
-
Sample Preparation: Place approximately 25 mg of 3-Methyl-5-nitrobenzoic acid into a small test tube.[8]
-
Solvent Addition: Add 0.75 mL of the test solvent (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl) in small portions.[8]
-
Observation: After each addition, shake the test tube vigorously and observe if the solid dissolves.[8]
-
Classification:
-
Water: Partial solubility indicates the presence of a polar functional group.[8] 3-Methyl-5-nitrobenzoic acid is classified as very slightly soluble.[3]
-
5% NaHCO₃ / 5% NaOH: Solubility in these basic solutions is a strong indicator of an acidic functional group, such as a carboxylic acid, which reacts to form a more soluble salt.[8]
-
5% HCl: Insolubility in acidic solution confirms the absence of a basic functional group.[8]
-
pKa Determination
The acid dissociation constant (pKa) quantifies the acidity of the carboxylic acid group. Potentiometric titration is a standard and accurate method for its determination.[9]
Methodology: Potentiometric Titration
-
Solution Preparation: Accurately weigh a sample of 3-Methyl-5-nitrobenzoic acid and dissolve it in a suitable volume of deionized water. Gentle warming may be necessary to aid dissolution.[9] The solution should be cooled to room temperature before titration.
-
Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[10]
-
Titration: Place the dissolved acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.[10]
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[10]
-
Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The equivalence point is the point of the steepest inflection on the curve. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal, as described by the Henderson-Hasselbalch equation.[9][11]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the physical characterization of an unknown solid organic acid, such as 3-Methyl-5-nitrobenzoic acid.
Caption: Workflow for physical property determination.
References
- 1. 3-Methyl-5-nitrobenzoic acid | C8H7NO4 | CID 22168584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methyl-5-nitrobenzoic acid | 113882-33-0 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. athabascau.ca [athabascau.ca]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. scribd.com [scribd.com]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. web.williams.edu [web.williams.edu]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. pubs.acs.org [pubs.acs.org]
